molecular formula C14H12F3NO2 B8155517 1-(2,2,2-Trifluoro-ethyl)-6-vinyl-1H-indole-4-carboxylic acid methyl ester

1-(2,2,2-Trifluoro-ethyl)-6-vinyl-1H-indole-4-carboxylic acid methyl ester

Cat. No.: B8155517
M. Wt: 283.24 g/mol
InChI Key: YTODEEPWURJHFD-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoro-ethyl)-6-vinyl-1H-indole-4-carboxylic acid methyl ester is a fluorinated organic compound that has garnered attention in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique properties, making it valuable in medicinal chemistry, materials science, and other applications. The compound’s indole core is a common motif in many biologically active molecules, further enhancing its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-Trifluoro-ethyl)-6-vinyl-1H-indole-4-carboxylic acid methyl ester typically involves the introduction of the trifluoroethyl group into the indole framework. One efficient method is the direct trifluoroethylation of indoles using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate. This reaction proceeds under mild conditions with high functional group tolerance, making it a practical approach for synthesizing trifluoroethylated indoles .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthetic routes, including the preparation of intermediate compounds and subsequent functionalization. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trifluoro-ethyl)-6-vinyl-1H-indole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-(2,2,2-Trifluoro-ethyl)-6-vinyl-1H-indole-4-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2,2,2-Trifluoro-ethyl)-6-vinyl-1H-indole-4-carboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The indole core can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2,2-Trifluoro-ethyl)-6-vinyl-1H-indole-4-carboxylic acid methyl ester stands out due to its indole core, which is a common motif in many biologically active molecules. This structural feature, combined with the trifluoroethyl group, imparts unique properties that make it valuable in a wide range of scientific applications.

Properties

IUPAC Name

methyl 6-ethenyl-1-(2,2,2-trifluoroethyl)indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2/c1-3-9-6-11(13(19)20-2)10-4-5-18(12(10)7-9)8-14(15,16)17/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTODEEPWURJHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CN(C2=CC(=C1)C=C)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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